

Application Notes and Protocols: C.I. Direct Red 84 in Material Science Research

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Compound of Interest		
Compound Name:	C.I. Direct red 84	
Cat. No.:	B12361885	Get Quote

A Note on **C.I. Direct Red 84** and its Analogs:

While the topic of interest is **C.I. Direct Red 84**, it is crucial to note that in the context of material science—specifically for the analysis of biological materials—the closely related compound C.I. Direct Red 80 (Sirius Red F3B) is predominantly used and extensively documented.[1][2][3][4] Due to the overlapping applications and the wealth of available protocols for C.I. Direct Red 80, this document will focus on the methodologies established for Sirius Red, which are considered applicable to **C.I. Direct Red 84** in the context of collagen staining. Applications of **C.I. Direct Red 84** outside of this specific biological application are not well-documented in current scientific literature.

Application Notes

C.I. Direct Red 84 and its analog, C.I. Direct Red 80, are highly specific anionic dyes used for the detection, visualization, and quantification of collagen in biological and engineered tissues. [1][5][6] Their primary application in material science is in the field of biomaterials and soft matter, where understanding the structure and quantity of collagen is critical for evaluating tissue engineering scaffolds, studying fibrosis, and assessing the biocompatibility of implanted materials.

The staining method, famously known as the Picrosirius Red (PSR) stain, involves the use of Sirius Red dissolved in a saturated aqueous solution of picric acid.[7][8][9] The elongated, planar structure of the Sirius Red molecules allows them to align in parallel with the long axis of collagen fibrils. This alignment dramatically enhances the natural birefringence of collagen



when viewed under polarized light.[10][11] This property is the foundation for the semiquantitative analysis of different collagen types, as the thickness and packing density of collagen fibers influence the polarization colors.[10][12][13]

Key Applications:

- Qualitative and Quantitative Assessment of Collagen: Used to stain collagen fibers in tissue sections for visualization with bright-field and polarized light microscopy.[7][9][12]
- Differentiation of Collagen Types: Under polarized light, thicker, more densely packed Type I collagen fibers exhibit a yellow to orange birefringence, while thinner, less organized Type III collagen (reticular fibers) appear green.[10][13]
- Analysis of Biomaterials: To assess collagen deposition and organization in engineered tissues and scaffolds.
- Fibrosis Research: To quantify the extent of collagen deposition in fibrotic tissues.[6]
- In Vitro Collagen Quantification: A microplate-based colorimetric assay allows for the quantification of collagen produced by cells in culture.[14][15][16]

Quantitative Data

Table 1: Chemical Properties of C.I. Direct Red 84 and C.I. Direct Red 80



Property	C.I. Direct Red 84	C.I. Direct Red 80 (Sirius Red F3B)
C.I. Number	35760	35780
CAS Number	6409-83-2	2610-10-8
Molecular Formula	C45H28N10Na4O13S4	C45H26N10Na6O21S6
Molecular Weight	1136.99 g/mol	1373.07 g/mol
Synonyms	Sirius Brown 3RL, Sirius Supra Brown 3R-LL	Sirius Red F3B, Picrosirius Red, Direct Red F3
Structural Class	Multi-azo	Multi-azo
Absorbance Maximum	Not specified in search results	528-529 nm in water[3]

Table 2: Interpretation of Picrosirius Red Staining with Polarized Light Microscopy

Observation (Polarized Light)	Interpretation	
Green Birefringence	Thin, loosely packed collagen fibers, typically indicative of Type III collagen (reticular fibers). [13]	
Yellow-Orange Birefringence	Thick, densely packed collagen fibers, typically indicative of Type I collagen.[13]	
Red Birefringence	Very thick, highly packed Type I collagen fibers. [7]	
No Birefringence	Non-collagenous proteins or basement membranes (Type IV collagen), which may stain red under bright-field but do not exhibit birefringence.[9]	

Experimental Protocols

This protocol is adapted from established histological methods for the visualization of collagen in tissue sections.[8][9][12]



Materials:

- Paraffin-embedded tissue sections (5 μm) on glass slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Distilled water
- Weigert's hematoxylin (optional, for nuclear counterstaining)
- Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red F3B (C.I. 35782) in saturated aqueous picric acid.
- Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.
- Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate through graded ethanol solutions: two changes of 100% ethanol for 3 minutes each, 95% ethanol for 3 minutes, and 70% ethanol for 3 minutes. c. Rinse well in running tap water, followed by a final rinse in distilled water.
- Nuclear Staining (Optional): a. Stain nuclei with Weigert's hematoxylin for 8 minutes. b.
 Wash in running tap water for 10 minutes to "blue" the nuclei.
- Picrosirius Red Staining: a. Immerse slides in the Picro-Sirius Red solution for 60 minutes.
 This ensures equilibrium staining.[8][9]
- Washing: a. Wash the slides in two changes of acidified water for a brief period to remove excess stain.[9]
- Dehydration and Mounting: a. Dehydrate the sections rapidly through three changes of 100% ethanol. b. Clear in two changes of xylene for 5 minutes each. c. Mount with a resinous mounting medium.



Expected Results:

- Bright-Field Microscopy: Collagen will appear red, muscle and cytoplasm yellow, and nuclei (if stained) will be black/blue.[9]
- Polarized Light Microscopy: Collagen fibers will exhibit birefringence as described in Table 2.

This protocol is for the colorimetric quantification of collagen produced by adherent cells in a 96-well plate format.[14][15][16]

Materials:

- Adherent cell culture in a 96-well plate
- Phosphate-Buffered Saline (PBS)
- Fixative Solution (Kahle's fixative): 26% ethanol, 3.7% formaldehyde, and 2% glacial acetic acid in distilled water.[14]
- Staining Solution: 0.1% (w/v) Sirius Red in 1% acetic acid.[14]
- Washing Solution: 0.1 M HCl
- Elution Buffer: 0.1 M NaOH
- Microplate reader

Procedure:

- Cell Culture and Preparation: a. Culture cells to near confluence in a 96-well plate. It is
 recommended to use a serum-free medium for the final 24 hours to reduce background
 signal.[16] b. Carefully remove the culture medium. c. Wash the cell layers twice with PBS.
- Fixation: a. Add 50 μ L of Kahle's fixative solution to each well and incubate for 15 minutes at room temperature.[14] b. Wash once with PBS.
- Staining: a. Add 50 μL of the 0.1% Sirius Red staining solution to each well. b. Incubate for 1 hour at room temperature.[14]



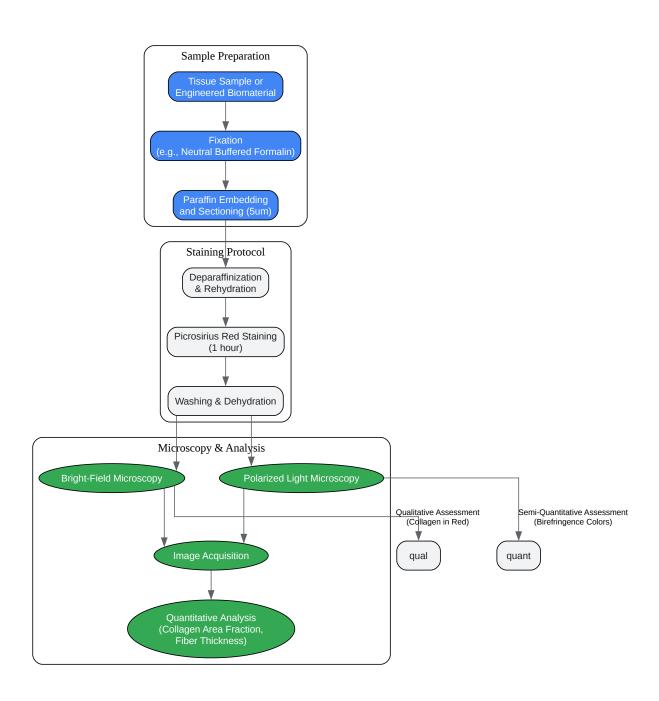




- Washing: a. Aspirate the staining solution. b. Wash the wells thoroughly with 400 μ L of 0.1 M HCl to remove unbound dye.
- Elution: a. Add a defined volume (e.g., $100 \, \mu L$) of 0.1 M NaOH to each well to elute the bound dye. b. Pipette up and down to ensure complete elution.
- Measurement: a. Transfer the eluate to a new flat-bottom 96-well plate. b. Read the
 absorbance at 530 nm (acceptable range 510-550 nm) using a microplate reader.[17] c.
 Quantify the amount of collagen by comparing the absorbance to a standard curve prepared
 with known concentrations of purified collagen.

Visualizations

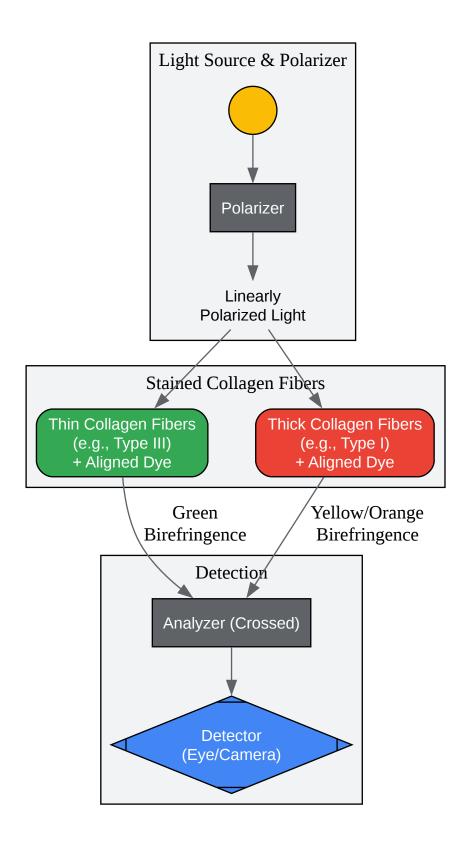




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Caption: Workflow for Collagen Analysis using Picrosirius Red Staining.





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Caption: Principle of Birefringence in Picrosirius Red Stained Collagen.



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